molecular formula C5H12O B1214224 (R)-2-METHYLBUTANOL CAS No. 616-16-0

(R)-2-METHYLBUTANOL

Cat. No.: B1214224
CAS No.: 616-16-0
M. Wt: 88.15 g/mol
InChI Key: QPRQEDXDYOZYLA-RXMQYKEDSA-N
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Description

®-2-Methylbutanol is an organic compound with the molecular formula C5H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various chemical processes and has significant applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylbutanol can be synthesized through several methods. One common approach involves the reduction of 2-methylbutanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, ®-2-Methylbutanol is often produced via the hydroformylation of 1-butene, followed by hydrogenation. The hydroformylation process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 2-methylbutanal. This intermediate is then hydrogenated to yield ®-2-Methylbutanol.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylbutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: ®-2-Methylbutanol can be oxidized to 2-methylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-methylbutane using strong reducing agents like lithium aluminum hydride.

    Substitution: ®-2-Methylbutanol can undergo nucleophilic substitution reactions with halogenating agents to form 2-methylbutyl halides.

Major Products:

    Oxidation: 2-Methylbutanoic acid

    Reduction: 2-Methylbutane

    Substitution: 2-Methylbutyl halides

Scientific Research Applications

®-2-Methylbutanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.

    Medicine: ®-2-Methylbutanol is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of ®-2-Methylbutanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with various biomolecules. These interactions can influence enzyme activity, protein folding, and membrane fluidity, thereby affecting cellular processes.

Comparison with Similar Compounds

  • (S)-2-Methylbutanol
  • 2-Methyl-1-butanol
  • 3-Methyl-1-butanol

Comparison: ®-2-Methylbutanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer (S)-2-Methylbutanol. Additionally, its structure and properties differ from other isomers like 2-Methyl-1-butanol and 3-Methyl-1-butanol, which have different arrangements of the carbon chain and functional groups.

Properties

IUPAC Name

(2R)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQEDXDYOZYLA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044400
Record name (+)-2-Methyl-1-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-16-0
Record name (+)-2-Methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-butanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2-Methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1-BUTANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The disclosure provides a recombinant microorganism that produces an alcohol selected from the group consisting of: (a) 1-propanol, (b) isobutanol and having a yield of about 0.12 to about 0.41 grams of isobutanol per gram of glucose; (c) 1-butanol, (d) 2-methyl 1-butanol, (e) 3-methyl 1-butanol, and (f) 2-phenylethanol, wherein the alcohol is produced from a metabolite comprising 2-keto acid. In one embodiment, the organism produced less than about 240 mg/L of ethanol at about 112 hrs of culture. In another embodiment the alcohol production profile of the microorganism is substantially identical to the alcohol production profile of the microorganism designated SA237 or CRS-BuOH23, when cultured under similar conditions. In yet another embodiment, the yield of isobutanol is from about 0.33 to about 0.36 grams of isobutanol per gram of glucose or is about 0.36 to 0.40 grams of isobutanol per gram of glucose at about 16 to about 64 hours of culture. In yet a further embodiment, the yield of ethanol per gram of glucose is less than about 0.0037 g/g. In one embodiment, the microorganism comprises reduced ethanol production capability compared to a parental microorganism. In yet another embodiment, the microorganism comprises a reduction or inhibition in the conversion of acetyl-coA to ethanol. In yet a further embodiment, the recombinant microorganism comprises a reduction of an ethanol dehydrogenase thereby providing a reduced ethanol production capability. In one embodiment, the microorganism comprises expression or elevated expression of an enzyme that converts pyruvate to alpha-keto-isovalerate. In a further embodiment, the enzyme is 2-keto-acid decarboxylase (e.g., Pdc, Pdc1, Pdc5, Pdc6, Aro10, Thi3, Kivd, and KdcA, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having 2-keto-acid decarboxylase activity). In another embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of pdc, pdc1, pdc5, pdc6, aro10, thi3, kivd, kdcA, a homolog or variant of any of the foregoing, or a fragment thereof and wherein the polynucleotide encodes a polypeptide having 2-keto acid decarboxylase activity. In a specific embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide derived from a kivd gene, or homolog thereof. In one embodiment, the microoganism comprises elevated expression or activity of a 2-keto-acid decarboxylase and an alcohol dehydrogenase, as compared to a parental microorganism. In one embodiment, the alcohol dehydrogenase is selected from the group consisting of Adh1, Adh2, Adh3, Adh4, Adh5, Adh6, Sfa1, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having alcohol dehydrogenase activity. In yet another embodiment, the alcohol dehydrogenase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of an adh1, adh2, adh3, adh4, adh5, adh6, sfa1 gene, and a homolog of any of the foregoing and wherein the polynucleotide encodes a protein having 2-alcohol dehydrogenase activity. In one embodiment, the recombinant microorganism comprises one or more deletions or knockouts in a gene encoding an enzyme that catalyzes the conversion of acetyl-coA to ethanol, catalyzes the conversion of pyruvate to lactate, catalyzes the conversion of fumarate to succinate, catalyzes the conversion of acetyl-coA and phosphate to coA and acetyl phosphate, catalyzes the conversion of acetyl-coA and formate to coA and pyruvate, condensation of the acetyl group of acetyl-CoA with 3-methyl-2-oxobutanoate (2-oxoisovalerate), isomerization between 2-isopropylmalate and 3-isopropylmalate, catalyzes the conversion of alpha-keto acid to branched chain amino acids, synthesis of Phe Tyr Asp or Leu, catalyzes the conversion of pyruvate to acetyl-coA, catalyzes the formation of branched chain amino acids, catalyzes the formation of alpha-ketobutyrate from threonine, catalyzes the first step in methionine biosynthesis, and catalyzes the catabolism of threonine. For example, the microorganism can comprise one or more gene deletions selected from the group consisting of adhE, ldhA, frdBC, fnr, pta, pflB, leuA, leuB, leuC, leuD, ilvE, tyrB, poxB, ilvB, ilvI, ilvA, metA, tdh, homologs of any of the foregoing and naturally occurring variants of any of the foregoing. In a specific embodiment, a genotype of the microorganism is selected from the group consisting of: (a) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔleuA, ΔleuB, ΔleuC, ΔleuD, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2, wherein the microorganism produces 1-propanol; (b) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces isobutanol; (c) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 1-butanol; (d) a deletion or knockout selected from the group consisting of ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-methyl 1-butanol; (e) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔilvE, ΔtyrB, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 3-methyl 1-butanol; and (f) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-pehylethanol. In a further embodiment, the ThrABC comprises a feedback resistant ThrA*. In one embodiment, the recombinant microorganism comprises a phenotype of the microorganism designated SA237 or CRS-BuOH23.
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (+)-2-Methyl-1-butanol?

A1: (+)-2-Methyl-1-butanol has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.

Q2: Is (+)-2-Methyl-1-butanol chiral?

A2: Yes, (+)-2-Methyl-1-butanol is chiral, indicated by the "(+)" prefix denoting its specific rotation of plane-polarized light. [, ]

Q3: How can I distinguish between the enantiomers of 2-Methyl-1-butanol?

A3: Chiral capillary gas chromatography, particularly with perethylated β-cyclodextrin as a chiral stationary phase, can effectively resolve 2-Methyl-1-butanol enantiomers. [] Additionally, 1H NMR analysis of diastereomeric esters formed with (S)-2-methyl-1-butanol can be used to determine absolute configuration and enantiomeric composition. []

Q4: Is (+)-2-Methyl-1-butanol commercially available?

A4: While 2-Methyl-1-butanol exists as a mixture of enantiomers, the specific enantiomer (+)-2-Methyl-1-butanol, a potential building block for various natural products, is not readily available commercially. []

Q5: How is (+)-2-Methyl-1-butanol synthesized?

A5: (+)-2-Methyl-1-butanol can be synthesized through a total synthesis approach utilizing the boronic ester homologation method. This method involves four steps to achieve the desired product. [] Additionally, enzymatic resolution of (R,S)-2-methyl-1-butanol using immobilized thermophilic esterase APE1547 in a non-aqueous media can yield (S)-2-methyl-1-butanol. []

Q6: What role does (+)-2-Methyl-1-butanol play in alcoholic beverages?

A6: (+)-2-Methyl-1-butanol is a significant component of fusel oil, influencing the aroma profile of various alcoholic beverages. Its presence is notable in grape brandies, plum brandies, and Chinese alcoholic beverages. [, , , ]

Q7: How does the concentration of (+)-2-Methyl-1-butanol in alcoholic beverages vary?

A7: The concentration of (+)-2-Methyl-1-butanol in beverages like plum brandy can vary depending on factors like the plum variety used and the distillation cut. []

Q8: Can the presence and ratios of (+)-2-Methyl-1-butanol and other compounds be used for beverage identification?

A8: Yes, the characteristic pattern of (+)-2-Methyl-1-butanol and other congeners, particularly the ratios of iso-butanol: n-propanol, iso-amyl alcohol: n-propanol, and methanol: n-propanol, can serve as identifying markers for specific alcoholic beverages, like those originating from China. []

Q9: Are there any potential applications of (+)-2-Methyl-1-butanol in pheromone research?

A9: Yes, racemic 2-Methyl-1-butanol has been investigated as a component in pheromone blends to attract various cerambycid beetle species, potentially contributing to pest monitoring strategies. []

Q10: Can (+)-2-Methyl-1-butanol be used as a solvent?

A10: Research has explored the solubility of various crystalline organic compounds in 2-Methyl-1-butanol, leading to the development of Abraham model correlations for solute transfer into the alcohol from water and gas phases. This research sheds light on its potential as a solvent and its interactions with different solutes. []

Q11: Has (+)-2-Methyl-1-butanol been studied in the context of nanoparticle synthesis?

A11: Yes, a novel approach utilizing Tequila as a green chemistry source for SiO2 nanoparticle synthesis revealed the presence of 2-Methyl-1-butanol as a major constituent. The higher alcohols, including 2-Methyl-1-butanol, act as dispersers, potentially influencing nanoparticle formation and characteristics. []

Q12: What is the role of (+)-2-Methyl-1-butanol in fusel alcohol production in yeast?

A12: While pyruvate decarboxylase in Saccharomyces cerevisiae can catalyze the decarboxylation of branched-chain 2-oxo acids, including those derived from isoleucine (precursor to 2-Methyl-1-butanol), it is not essential for fusel alcohol production. This suggests alternative pathways for 2-Methyl-1-butanol formation in yeast. []

Q13: What are the implications of the dielectric properties of (+)-2-Methyl-1-butanol?

A13: Monohydroxy alcohols like (+)-2-Methyl-1-butanol exhibit a prominent Debye-type dielectric relaxation, which, while significant, does not directly correlate with structural relaxation like the alpha process. Studies on (+)-2-Methyl-1-butanol and its mixtures with isomers highlight the complex relationship between dielectric and structural dynamics in these alcohols. [, ]

Q14: Are there any studies on the toxicological effects of (+)-2-Methyl-1-butanol?

A14: While specific toxicological data on (+)-2-Methyl-1-butanol might be limited, research on the percutaneous absorption enhancer 2-Methyl-1-butanol suggests potential for skin damage at high concentrations. [] This highlights the need for careful consideration of concentration and exposure when handling the compound.

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